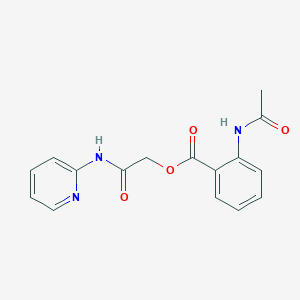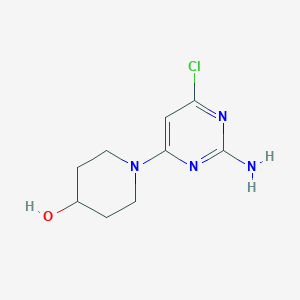
2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(acetylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE is a complex organic compound that features both pyridyl and benzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE typically involves the reaction of 2-pyridylamine with ethyl 2-(acetylamino)benzoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester: Shares similar structural features but differs in functional groups and overall reactivity.
2-[(2-OXO-2-(2-PYRIDYLAMINO)ETHYL)THIO]ACETIC ACID: Another related compound with a thioether linkage instead of an ester.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields of research .
Propiedades
Fórmula molecular |
C16H15N3O4 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
[2-oxo-2-(pyridin-2-ylamino)ethyl] 2-acetamidobenzoate |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)18-13-7-3-2-6-12(13)16(22)23-10-15(21)19-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,18,20)(H,17,19,21) |
Clave InChI |
PDMVPUMBAYEXCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869332.png)
![N-(4-acetylphenyl)-2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10869340.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10869348.png)
![[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10869349.png)

![N-(2-chlorophenyl)-2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10869355.png)
![N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide](/img/structure/B10869356.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10869378.png)
![2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10869381.png)
![3-(4-Methoxy-phenyl)-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10869385.png)
![2-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869393.png)
![5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10869398.png)
![N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10869400.png)
